N-Cyclopropyl-2,3-difluoro-6-nitroaniline
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Overview
Description
N-Cyclopropyl-2,3-difluoro-6-nitroaniline is a chemical compound with the molecular formula C9H8F2N2O2 and a molecular weight of 214.17 g/mol . This compound is characterized by the presence of a cyclopropyl group, two fluorine atoms, and a nitro group attached to an aniline ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-Cyclopropyl-2,3-difluoro-6-nitroaniline typically involves multiple steps, starting with the preparation of the aniline derivative followed by the introduction of the cyclopropyl group and the nitro group. The reaction conditions often include the use of specific reagents and catalysts to achieve the desired product with high purity. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
N-Cyclopropyl-2,3-difluoro-6-nitroaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
N-Cyclopropyl-2,3-difluoro-6-nitroaniline is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of N-Cyclopropyl-2,3-difluoro-6-nitroaniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-Cyclopropyl-2,3-difluoro-6-nitroaniline can be compared with other similar compounds, such as:
N-Cyclopropyl-2,3-difluoroaniline: Lacks the nitro group, which may result in different chemical and biological properties.
N-Cyclopropyl-6-nitroaniline: Lacks the fluorine atoms, which may affect its reactivity and interactions.
2,3-Difluoro-6-nitroaniline: Lacks the cyclopropyl group, which may influence its stability and solubility. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-cyclopropyl-2,3-difluoro-6-nitroaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2N2O2/c10-6-3-4-7(13(14)15)9(8(6)11)12-5-1-2-5/h3-5,12H,1-2H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCMNSWNFKRDHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=CC(=C2F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00734419 |
Source
|
Record name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249882-57-2 |
Source
|
Record name | N-Cyclopropyl-2,3-difluoro-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00734419 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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